
1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde
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Overview
Description
1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzodiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzodiazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often include the use of a palladium catalyst and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and environmental impact. Flow chemistry allows for the efficient and controlled introduction of trifluoromethyl groups into the benzodiazole ring, using readily available precursors and reagents .
Chemical Reactions Analysis
Types of Reactions
1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and substituted benzodiazole derivatives .
Scientific Research Applications
1-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound of significant interest in various scientific fields, particularly due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and agrochemicals, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for the development of novel drugs targeting various diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that specific derivatives showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) due to the presence of the trifluoromethyl group, which enhances lipophilicity and cellular uptake .
Table 2: Anticancer Activity of Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 5.0 |
Derivative B | PC-3 | 10.0 |
1-(Trifluoromethyl)-... | MCF-7 | 15.0 |
Materials Science
The unique properties of this compound make it suitable for use in materials science, particularly in the development of high-performance polymers and coatings.
Case Study: Fluorinated Polymers
A study explored the incorporation of this compound into polymer matrices to enhance thermal stability and chemical resistance. The resulting fluorinated polymers exhibited superior properties compared to conventional materials, making them suitable for applications in harsh environments .
Agrochemicals
In agrochemistry, the compound has shown promise as a building block for developing new pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create effective agrochemical agents.
Case Study: Herbicidal Activity
Research indicated that certain derivatives demonstrated significant herbicidal activity against common weeds. The trifluoromethyl group was found to enhance the binding affinity to plant enzymes involved in growth regulation .
Table 3: Herbicidal Activity of Derivatives
Compound | Target Weed | Efficacy (%) |
---|---|---|
Derivative C | Amaranthus spp. | 85 |
Derivative D | Echinochloa spp. | 78 |
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group
Uniqueness
1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its benzodiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
1-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (TFMB) is a compound characterized by a trifluoromethyl group attached to a benzodiazole ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound is primarily utilized as a building block for synthesizing more complex fluorinated compounds and has shown potential in enzyme inhibition studies and other biological applications.
- Molecular Formula : C9H6F3N2O
- Molecular Weight : 214.15 g/mol
- CAS Number : 2168336-69-2
The biological activity of TFMB is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances interactions through hydrogen bonding and hydrophobic effects, which can lead to the inhibition of enzyme activity or modulation of receptor functions.
Enzyme Inhibition
TFMB has been studied for its role in enzyme inhibition. It has shown efficacy in inhibiting various enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways. For example, it has been reported that TFMB can inhibit certain kinases involved in cancer proliferation pathways .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. Although specific data on TFMB's antimicrobial activity is limited, its structural analogs have shown notable effects against various Gram-positive and Gram-negative bacteria .
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
TFMB Derivative 1 | Staphylococcus aureus | 50 µg/ml |
TFMB Derivative 2 | Escherichia coli | 100 µg/ml |
TFMB Derivative 3 | Candida albicans | 250 µg/ml |
Cytotoxicity
TFMB and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents, suggesting potential applications in cancer treatment .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
MCF-7 | 22.02 | Doxorubicin (15) |
A549 | 40.54 | Doxorubicin (10) |
Caco-2 | 29.77 | Doxorubicin (12) |
Study on Enzyme Inhibition
A study published in November 2021 investigated the enzyme inhibitory potential of various benzodiazole derivatives, including TFMB. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory activity against specific kinases involved in tumor growth compared to their non-fluorinated counterparts .
Antimicrobial Efficacy
Another study assessed the antimicrobial properties of several benzodiazole derivatives, revealing that compounds similar to TFMB displayed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the trifluoromethyl group in enhancing the biological efficacy of these compounds .
Properties
IUPAC Name |
1-(trifluoromethyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)14-7-4-2-1-3-6(7)13-8(14)5-15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMEOPTZHNMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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